molecular formula C14H13F4NO B2802290 N-({1-[3-fluoro-5-(trifluoromethyl)phenyl]cyclopropyl}methyl)prop-2-enamide CAS No. 2411236-74-1

N-({1-[3-fluoro-5-(trifluoromethyl)phenyl]cyclopropyl}methyl)prop-2-enamide

Cat. No.: B2802290
CAS No.: 2411236-74-1
M. Wt: 287.258
InChI Key: ZWBMZWDFCMLUIU-UHFFFAOYSA-N
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Description

N-({1-[3-fluoro-5-(trifluoromethyl)phenyl]cyclopropyl}methyl)prop-2-enamide is a synthetic organic compound characterized by the presence of a cyclopropyl group, a trifluoromethyl group, and a fluoro-substituted phenyl ring

Preparation Methods

The synthesis of N-({1-[3-fluoro-5-(trifluoromethyl)phenyl]cyclopropyl}methyl)prop-2-enamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the cyclopropyl group: This can be achieved through a cyclopropanation reaction using diazo compounds and alkenes.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyltrimethylsilane.

    Fluorination of the phenyl ring: This can be done using electrophilic fluorinating agents like Selectfluor.

    Amidation reaction: The final step involves the formation of the amide bond through a reaction between the appropriate amine and acryloyl chloride under basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow chemistry techniques to enhance reaction efficiency and safety.

Chemical Reactions Analysis

N-({1-[3-fluoro-5-(trifluoromethyl)phenyl]cyclopropyl}methyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro-substituted phenyl ring, where nucleophiles like amines or thiols replace the fluorine atom.

    Addition: The double bond in the prop-2-enamide moiety can undergo addition reactions with electrophiles like hydrogen halides or halogens.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-({1-[3-fluoro-5-(trifluoromethyl)phenyl]cyclopropyl}methyl)prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and receptor binding in biological systems.

    Industry: The compound is used in the development of advanced materials with unique properties, such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-({1-[3-fluoro-5-(trifluoromethyl)phenyl]cyclopropyl}methyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and fluoro groups enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The cyclopropyl group provides rigidity to the molecule, further influencing its interaction with target proteins.

Comparison with Similar Compounds

N-({1-[3-fluoro-5-(trifluoromethyl)phenyl]cyclopropyl}methyl)prop-2-enamide can be compared with other similar compounds, such as:

    N-[[1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropyl]methyl]acetamide: This compound has an acetamide group instead of a prop-2-enamide group, resulting in different chemical reactivity and biological activity.

    N-[[1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropyl]methyl]but-2-enamide: The but-2-enamide group introduces additional carbon atoms, affecting the compound’s physical properties and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[[1-[3-fluoro-5-(trifluoromethyl)phenyl]cyclopropyl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F4NO/c1-2-12(20)19-8-13(3-4-13)9-5-10(14(16,17)18)7-11(15)6-9/h2,5-7H,1,3-4,8H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWBMZWDFCMLUIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1(CC1)C2=CC(=CC(=C2)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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